molecular formula C7H16ClNO B13524768 N-(propan-2-yl)oxolan-3-aminehydrochloride

N-(propan-2-yl)oxolan-3-aminehydrochloride

Cat. No.: B13524768
M. Wt: 165.66 g/mol
InChI Key: YPQVTJZHNPUHGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(propan-2-yl)oxolan-3-amine hydrochloride typically involves the reaction of oxirane (ethylene oxide) with isopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, at a temperature range of 0-50°C. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of N-(propan-2-yl)oxolan-3-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

N-(propan-2-yl)oxolan-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or nucleophiles in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of N-(propan-2-yl)oxolan-3-one.

    Reduction: Formation of N-(propan-2-yl)oxolan-3-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(propan-2-yl)oxolan-3-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-(propan-2-yl)oxolan-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(propan-2-yl)oxolan-3-amine hydrochloride can be compared with other similar compounds, such as:

    N-(propan-2-yl)oxolan-3-amine: The non-hydrochloride form of the compound.

    N-(propan-2-yl)oxolan-3-one: An oxidized derivative.

    N-(propan-2-yl)oxolan-3-amine derivatives: Various substituted derivatives with different functional groups.

The uniqueness of N-(propan-2-yl)oxolan-3-amine hydrochloride lies in its specific chemical structure and properties, which make it suitable for a wide range of applications in scientific research and industry.

Properties

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

IUPAC Name

N-propan-2-yloxolan-3-amine;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c1-6(2)8-7-3-4-9-5-7;/h6-8H,3-5H2,1-2H3;1H

InChI Key

YPQVTJZHNPUHGX-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1CCOC1.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.